2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methyl-4-((methylsulfonyl)oxy)phenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)-
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Overview
Description
2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methyl-4-((methylsulfonyl)oxy)phenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)- is a complex organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the pyranone ring through cyclization reactions.
- Introduction of the thioether group via nucleophilic substitution.
- Functionalization of the aromatic ring with methylsulfonyl and hydroxy groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired products.
- Purification techniques such as chromatography to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of the pyranone ring to dihydropyranone.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound may be explored as potential drug candidates for various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It may:
- Bind to enzymes and inhibit their activity.
- Interact with receptors and modulate signaling pathways.
- Affect cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one derivatives: Compounds with similar pyranone structures but different substituents.
Thioether-containing compounds: Molecules with sulfur-containing functional groups.
Phenyl-substituted compounds: Compounds with aromatic rings and various substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
263842-81-5 |
---|---|
Molecular Formula |
C28H36O7S2 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
[5-tert-butyl-4-[[(2S)-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] methanesulfonate |
InChI |
InChI=1S/C28H36O7S2/c1-17(2)28(13-12-19-8-10-20(29)11-9-19)16-22(30)25(26(31)34-28)36-24-14-18(3)23(35-37(7,32)33)15-21(24)27(4,5)6/h8-11,14-15,17,29-30H,12-13,16H2,1-7H3/t28-/m0/s1 |
InChI Key |
KIHOETJLGKXHER-NDEPHWFRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C)C(C)(C)C)SC2=C(C[C@@](OC2=O)(CCC3=CC=C(C=C3)O)C(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C(C)C)O |
Origin of Product |
United States |
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